11beta-Prostaglandin F2alpha-d4

Übersicht

Beschreibung

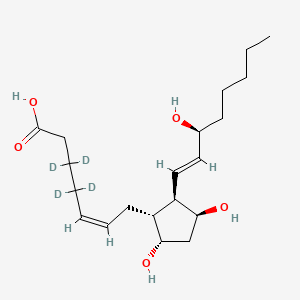

11beta-Prostaglandin F2alpha-d4 is a synthetic derivative of the naturally occurring prostaglandin F2alpha. Prostaglandins are lipid compounds that perform hormone-like functions in various physiological processes, including inflammation, pain, and reproduction. The compound this compound is specifically labeled with deuterium, which makes it useful in various scientific studies.

Wissenschaftliche Forschungsanwendungen

11beta-Prostaglandin F2alpha-d4 has several scientific research applications:

Chemistry: It is used as a standard in mass spectrometry due to its deuterium labeling.

Biology: The compound is studied for its role in cellular signaling pathways.

Medicine: Research focuses on its potential therapeutic effects in conditions like inflammation and cardiovascular diseases.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry

Wirkmechanismus

Target of Action

The primary target of 11beta-Prostaglandin F2alpha-d4 is the prostaglandin F2α receptor . This receptor is a G-protein-coupled receptor that is involved in various biological processes, including inflammation, pain, and reproduction . The action of this compound is dependent on the number of receptors on the corpus luteum membrane .

Mode of Action

This compound acts by binding to the prostaglandin F2α receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . Because this compound is linked with an increase in uterine oxytocin levels, there is evidence that this compound and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .

Biochemical Pathways

This compound is involved in the prostaglandin metabolic pathway . Prostaglandins are lipids throughout the entire body that have a hormone-like function . They play a crucial role in the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Pharmacokinetics

For the naturally occurring prostaglandin f2α, the elimination half-life is 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma . These properties may impact the bioavailability of this compound.

Result of Action

The action of this compound results in various molecular and cellular effects. It stimulates uterine muscle contractions, which aids in the birth process . It also acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone . In systemic mastocytosis, this compound is elevated in the urine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is produced by the uterus when stimulated by oxytocin, in the event that there has been no implantation during the luteal phase . The action of this compound is also dependent on the number of receptors on the corpus luteum membrane .

Biochemische Analyse

Biochemical Properties

11beta-Prostaglandin F2alpha-d4 interacts with various enzymes and proteins. It is intended for use as an internal standard for the quantification of 11beta-Prostaglandin F2alpha by GC- or LC-mass spectrometry . The primary plasma metabolite of PGD2 in vivo , it is involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation of the inflammatory response, the resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by binding to the prostaglandin F2alpha receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that 2,3-Dinor-11beta-prostaglandin F2 alpha (2,3 BPG) is elevated in the urine of patients with systemic mastocytosis (SM) .

Metabolic Pathways

This compound is involved in the prostanoid metabolic pathway . It is produced by the action of cyclooxygenases on arachidonic acid thus forming prostaglandin H2 which is then processed further to other prostanoids by additional enzymes .

Vorbereitungsmethoden

The synthesis of 11beta-Prostaglandin F2alpha-d4 involves several steps, starting from the precursor arachidonic acid. The synthetic route typically includes the following steps:

Oxidation: Arachidonic acid is oxidized to form prostaglandin H2.

Reduction: Prostaglandin H2 is then reduced to prostaglandin F2alpha.

Deuterium Labeling: The final step involves the incorporation of deuterium atoms into the prostaglandin F2alpha molecule to produce this compound.

Analyse Chemischer Reaktionen

11beta-Prostaglandin F2alpha-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different prostaglandin derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Various substitution reactions can occur, especially at the hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

11beta-Prostaglandin F2alpha-d4 is unique due to its deuterium labeling, which distinguishes it from other prostaglandin F2alpha derivatives. Similar compounds include:

Prostaglandin F2alpha: The naturally occurring form without deuterium labeling.

Carboprost: A synthetic analog used clinically to treat postpartum hemorrhage.

Latanoprost: Another synthetic analog used to treat glaucoma

These compounds share similar biological activities but differ in their specific applications and molecular modifications.

Biologische Aktivität

11beta-Prostaglandin F2alpha-d4 (11β-PGF2α-d4) is a deuterated analog of the naturally occurring prostaglandin F2alpha (PGF2α). Prostaglandins are lipid compounds that play crucial roles in various physiological processes, including inflammation, reproduction, and vascular function. This article explores the biological activity of 11β-PGF2α-d4, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.

11β-PGF2α-d4 primarily exerts its effects through the activation of specific prostaglandin receptors, particularly the FP receptor. Upon binding to the FP receptor, it initiates a cascade of intracellular signaling pathways that influence cellular functions such as proliferation, apoptosis, and differentiation.

Key Pathways

- ERK and CREB Phosphorylation : In breast cancer cell lines expressing FP receptors, treatment with 11β-PGF2α-d4 has been shown to phosphorylate extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), leading to increased expression of Slug, a transcription factor associated with epithelial-mesenchymal transition (EMT) and cancer progression .

- Smooth Muscle Contraction : 11β-PGF2α-d4 induces contraction in various smooth muscle tissues, including myometrial and vascular smooth muscle. This effect is mediated through calcium mobilization and activation of myosin light chain kinase (MLCK) pathways .

Biological Activities

The biological activities of 11β-PGF2α-d4 encompass several physiological and pathological processes:

- Reproductive Physiology : It plays a significant role in luteolysis, facilitating the regression of the corpus luteum in females. This is critical for regulating menstrual cycles and reproductive health .

- Inflammation : As a pro-inflammatory mediator, it contributes to the inflammatory response by promoting vasodilation and increasing vascular permeability. It can also modulate immune cell activity .

- Cancer Biology : The compound has been implicated in cancer progression, particularly in breast cancer. Its interaction with FP receptors can enhance cell survival and resistance to chemotherapy .

Research Findings

Recent studies have highlighted various aspects of 11β-PGF2α-d4's biological activity:

- Breast Cancer Studies : In vitro studies using MCF-7 breast cancer cells demonstrated that 11β-PGF2α-d4 promotes cell survival through FP receptor activation. The correlation between FP receptor expression and poor clinical outcomes underscores its potential as a therapeutic target .

- Mast Cell Activation : Elevated levels of urinary 2,3-Dinor-11beta-prostaglandin F2alpha (a metabolite of 11β-PGF2α-d4) have been linked to systemic mastocytosis. This suggests that monitoring its levels could aid in diagnosing mast cell disorders .

- Vascular Effects : The compound has been shown to induce vasoconstriction in certain vascular beds, which may have implications for conditions such as hypertension or cardiovascular diseases .

Data Table: Biological Effects of this compound

Case Study 1: Breast Cancer

A study involving breast cancer patients examined the expression levels of FP receptors and their correlation with clinical outcomes. Patients with higher FP receptor expression showed increased tumor aggressiveness and decreased chemosensitivity when treated with standard therapies.

Case Study 2: Systemic Mastocytosis

In patients diagnosed with systemic mastocytosis, elevated levels of urinary 2,3-Dinor-11beta-prostaglandin F2alpha were observed. This finding was utilized as a biomarker for disease diagnosis alongside other mast cell mediators .

Eigenschaften

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-SGSFECARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.